4-Methylpiperidin-3-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-85-0 | |
| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylpiperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological relevance of the cis and trans diastereomers of 4-Methylpiperidin-3-ol hydrochloride. This information is critical for researchers in medicinal chemistry and drug development, where stereochemistry plays a pivotal role in molecular interactions and biological activity.
Stereochemistry and Structural Elucidation
The 4-Methylpiperidin-3-ol molecule possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers. The relative orientation of the hydroxyl (-OH) group at C3 and the methyl (-CH3) group at C4 determines whether the isomer is cis or trans.
-
Cis Isomer ((3R,4R) and (3S,4S)-4-Methylpiperidin-3-ol): In the cis isomer, the hydroxyl and methyl groups are on the same side of the piperidine ring's mean plane.
-
Trans Isomer ((3R,4S) and (3S,4R)-4-Methylpiperidin-3-ol): In the trans isomer, the hydroxyl and methyl groups are on opposite sides of the piperidine ring's mean plane.
The hydrochloride salts of these isomers are often used to improve stability and aqueous solubility.
Synthesis and Stereoselective Strategies
A common approach involves the reduction of a corresponding 4-methylpiperidin-3-one precursor. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the steric hindrance around the carbonyl group.
Hypothetical Synthetic Workflow:
Caption: Hypothetical stereoselective synthesis workflow for cis and trans isomers.
Experimental Protocol (Adapted from similar syntheses):
A potential synthetic route could involve the stereoselective reduction of a suitable N-protected 4-methyl-3-oxopiperidine precursor.
Step 1: Synthesis of N-Boc-4-methylpiperidin-3-one:
-
To a solution of N-Boc-4-piperidone in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA).
-
After stirring for 1 hour, add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-4-methylpiperidin-3-one.
Step 2: Stereoselective Reduction to form cis- and trans-4-Methylpiperidin-3-ol:
-
For the cis-isomer: Reduction with a bulky reducing agent (e.g., L-Selectride®) would likely favor hydride attack from the less hindered face, leading to the cis-alcohol.
-
For the trans-isomer: Reduction with a less sterically demanding reducing agent (e.g., sodium borohydride) may favor the formation of the trans-alcohol.
Step 3: Deprotection and Hydrochloride Salt Formation:
-
Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., methanol).
-
Add an excess of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the desired this compound isomer.
Separation and Characterization of Isomers
If a stereoselective synthesis is not employed, the resulting mixture of diastereomers can be separated using chromatographic techniques.
Chromatographic Separation Protocol:
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers.
-
Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column can be effective.
-
Mobile Phase: The choice of mobile phase is critical and often requires optimization. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. For reversed-phase chromatography, a mixture of water and an organic modifier (e.g., acetonitrile or methanol), often with an acidic additive like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a universal detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is required.
Characterization Data:
While specific experimental data for cis- and trans-4-Methylpiperidin-3-ol hydrochloride are not extensively available, the following table provides expected and computed data based on PubChem entries and general principles of NMR spectroscopy.
| Property | Cis-4-Methylpiperidin-3-ol hydrochloride | Trans-4-Methylpiperidin-3-ol hydrochloride |
| IUPAC Name | (3R,4R)- or (3S,4S)-4-methylpiperidin-3-ol;hydrochloride | (3R,4S)- or (3S,4R)-4-methylpiperidin-3-ol;hydrochloride[1] |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO[1] |
| Molecular Weight | 151.63 g/mol | 151.63 g/mol [1] |
| Predicted ¹H NMR | Protons on C3 and C4 would likely show a larger coupling constant (J) due to a pseudo-axial-axial relationship in a chair conformation. The methyl group would likely be in a pseudo-equatorial position. | Protons on C3 and C4 would likely show a smaller coupling constant (J) due to a pseudo-axial-equatorial or equatorial-equatorial relationship. The methyl group could be in a pseudo-axial or pseudo-equatorial position depending on the chair conformation. |
| Predicted ¹³C NMR | Chemical shifts of C3, C4, and the methyl carbon would differ from the trans isomer due to different steric environments. | Chemical shifts of C3, C4, and the methyl carbon would differ from the cis isomer. |
| Predicted Crystal Data | The crystal packing and unit cell parameters would be distinct from the trans isomer. | The crystal packing and unit cell parameters would be distinct from the cis isomer. |
Pharmacological Relevance and Signaling Pathways
Derivatives of 3,4-disubstituted piperidines have been investigated for their activity as opioid receptor antagonists.[2][3][4] Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent and selective kappa opioid receptor antagonists.[5] While the specific biological activity of cis- and trans-4-Methylpiperidin-3-ol hydrochloride has not been detailed in available literature, it is plausible that they could interact with opioid receptors or other G protein-coupled receptors (GPCRs).
Opioid receptors are a class of GPCRs that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia and other effects. An antagonist would block this signaling.
Opioid Receptor Antagonist Signaling Pathway:
Caption: Antagonist binding to an opioid receptor blocks agonist-induced signaling.
This diagram illustrates that when an antagonist like a 4-Methylpiperidin-3-ol derivative binds to the opioid receptor, it prevents the binding of endogenous opioid agonists. This blockage inhibits the activation of the G-protein, leading to a lack of downstream signaling modulation and preventing the cellular response typically associated with opioid receptor activation.
Conclusion
The cis and trans isomers of this compound represent important stereoisomers with potential applications in drug discovery, particularly in the development of opioid receptor modulators. The ability to synthesize and separate these isomers stereoselectively is paramount for elucidating their individual structure-activity relationships. Further research is warranted to fully characterize these compounds and explore their pharmacological profiles. This guide provides a foundational understanding for researchers and professionals working with these and related piperidine derivatives.
References
- 1. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 4-Methylpiperidin-3-ol hydrochloride in scientific literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidin-3-ol hydrochloride is a substituted piperidine derivative that holds potential as a scaffold in medicinal chemistry and drug discovery. The piperidine ring is a common motif in a vast array of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound, in its various stereoisomeric forms, possesses a distinct set of physicochemical properties crucial for its handling, characterization, and application in research. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [1] |
| Synonyms | trans-4-Methylpiperidin-3-ol hydrochloride, (3R,4S)-4-Methyl-piperidin-3-ol HCl | [1] |
| CAS Number | 955028-85-0 | [] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
| Complexity | 74.9 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing substituted piperidinols. A plausible and commonly employed strategy involves the stereoselective reduction of a corresponding ketone or the hydrogenation of a pyridine precursor.
Hypothetical Synthetic Pathway: Stereoselective Reduction
A potential route to synthesize trans-4-Methylpiperidin-3-ol involves the stereoselective reduction of a protected 4-methyl-3-oxopiperidine derivative. The choice of reducing agent and reaction conditions is critical to achieve the desired trans stereochemistry.
Caption: Hypothetical synthetic pathway for trans-4-Methylpiperidin-3-ol hydrochloride.
Experimental Protocol (General Procedure):
-
Stereoselective Reduction: To a solution of an N-protected 4-methyl-3-oxopiperidine in a suitable solvent (e.g., methanol, ethanol), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of cis and trans isomers is then separated using column chromatography on silica gel.
-
Deprotection: The protecting group (e.g., benzyl, Boc) on the nitrogen atom of the purified trans-isomer is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, acidic conditions for Boc).
-
Salt Formation: The resulting free base of trans-4-Methylpiperidin-3-ol is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Another potential synthetic approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor. For instance, the hydrogenation of a 4-methylpyridin-3-ol derivative over a noble metal catalyst (e.g., platinum, rhodium) could yield the desired piperidinol.
Potential Biological Activities and Signaling Pathways
Direct pharmacological studies on this compound are scarce in the published literature. However, the broader class of piperidine derivatives exhibits a wide range of biological activities, suggesting potential areas of investigation for this compound.
Analgesic Potential
Many piperidine-based compounds are known to possess analgesic properties, often through interaction with opioid receptors. For example, derivatives of 4-aminomethyl piperidine have been explored for their potential as µ-opioid receptor agonists.[3] The structural similarity of 4-Methylpiperidin-3-ol to the core of some analgesic compounds suggests it could serve as a scaffold for the development of new pain management therapeutics.
Caption: Potential mechanism of analgesic action via opioid receptor modulation.
Enzyme Inhibition
Substituted piperidines have been investigated as inhibitors of various enzymes. For instance, some piperidine derivatives have shown inhibitory activity against dipeptidyl peptidase III (DPP III), an enzyme implicated in several pathophysiological processes.[4] Additionally, other piperidine analogues have been studied as inhibitors of acetylcholinesterase and α-glucosidase, relevant to Alzheimer's disease and diabetes, respectively.[5] The 4-methyl and 3-hydroxyl groups on the piperidine ring of the title compound offer potential interaction points with enzyme active sites.
References
- 1. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Privileged Piperidine Moiety in Drug Discovery and Development
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its widespread presence in a vast number of natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold".[1] This is due to its unique combination of properties: it can be readily functionalized, it exists in a stable, low-energy chair conformation that allows for precise three-dimensional positioning of substituents, and it often imparts favorable pharmacokinetic properties to molecules, such as improved solubility and metabolic stability.[2][3] Piperidine and its derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility in targeting a wide array of biological systems.[4]
This technical guide provides a detailed exploration of the role of substituted piperidine scaffolds in medicinal chemistry, with a focus on their application in neuropsychiatric disorders and oncology. It will present quantitative data on drug-target interactions, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of key biological pathways and experimental workflows.
Piperidine Scলীগের in Neuropsychiatric Disorders: The Case of Atypical Antipsychotics
Substituted piperidines are a hallmark of many drugs targeting the central nervous system (CNS).[2] Their ability to present functional groups in specific spatial orientations allows for potent and selective interactions with various CNS receptors. A prime example is the class of atypical antipsychotics, such as risperidone and haloperidol, which are crucial in the management of schizophrenia and other psychotic disorders.
The therapeutic efficacy of these drugs is largely attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] The piperidine moiety in these molecules serves as a critical scaffold for orienting the pharmacophoric elements necessary for high-affinity receptor binding.
Quantitative Pharmacology of Piperidine-Containing Antipsychotics
The binding affinity of a drug to its target receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities for risperidone and haloperidol, demonstrating their potent interaction with key CNS receptors.
| Drug | Target Receptor | Ki (nM) |
| Risperidone | Dopamine D2 | 3.13 - 3.2[5] |
| Serotonin 5-HT2A | 0.2 - 0.4[5] | |
| Alpha-1 Adrenergic | 0.8 - 5[5] | |
| Alpha-2 Adrenergic | 7.54 - 16[5] | |
| Histamine H1 | 2.23 - 20[5] | |
| Haloperidol | Dopamine D2 | ~1.5[6] |
| Serotonin 5-HT2A | ~63[6] | |
| Alpha-1 Adrenergic | ~10[6] | |
| Histamine H1 | ~400[6] |
Signaling Pathways of D2 and 5-HT2A Receptors
Risperidone's mechanism of action involves the blockade of signaling cascades initiated by dopamine and serotonin. The following diagram illustrates the antagonistic effect of risperidone on these pathways.
References
The Pharmacological Potential of 4-Methylpiperidin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methylpiperidin-3-ol scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. This technical guide provides an in-depth overview of the potential biological activities of its derivatives, focusing on key areas of therapeutic interest. Due to the nascent stage of research on this specific scaffold, a comprehensive compilation of quantitative structure-activity relationship (SAR) data is not yet available in the public domain. However, this guide consolidates the existing knowledge on related piperidine derivatives to infer potential activities and provides detailed experimental protocols and pathway diagrams to facilitate further research and development in this promising area.
Potential Biological Activities and Data Presentation
Derivatives of the piperidine core are known to exhibit a wide range of biological activities. While specific quantitative data for 4-methylpiperidin-3-ol derivatives is sparse, the following tables present data for structurally related piperidine compounds to highlight potential areas of investigation.
Table 1: Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound ID | Structure/Class | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 5b | Substituted Cinnamoyl Piperidinyl Acetate (2-chloro substitution) | 19.74 ± 0.96 | - | [1] |
| 5l | Substituted Cinnamoyl Piperidinyl Acetate (4-methyl substitution) | 15.24 ± 2.47 | - | [1] |
| 5q | Substituted Cinnamoyl Piperidinyl Acetate (4-ethoxy-3-methoxy moiety) | 35.23 | 13.49 ± 0.44 | [1] |
| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | - | [2] |
| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 | 17.28 | [2] |
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound ID | Structure/Class | Organism | MIC (µg/mL) | Reference |
| Compound 22 | 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone | S. aureus (incl. MRSA), S. epidermidis (incl. MRSE), S. pneumoniae | 0.125-4 | [3] |
| Compound 1 | N-methyl-4-piperidone-derived monoketone curcuminoid | S. salivarus | 1.73 mM | |
| Compound 1 | N-methyl-4-piperidone-derived monoketone curcuminoid | L. paracasei | 0.86 mM | |
| Compound 10 | N-methyl-4-piperidone-derived monoketone curcuminoid | S. mitis | 0.43 mM |
Table 3: Muscarinic Receptor Binding Affinity of Piperidinyl Derivatives
| Compound ID | Structure/Class | Receptor | Kᵢ (nM) | Reference |
| 4-Piperidinyl benzilate | 4-piperidinyl benzilate | Muscarinic (central) | 2.0 | |
| N-Methyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 | |
| N-Ethyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 | |
| N-Benzyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by 4-methylpiperidin-3-ol derivatives is crucial for rational drug design. Below are diagrams of key signaling pathways and mechanisms of action relevant to the potential biological activities of these compounds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM) in buffer
-
Buffer B (50 mM Tris-HCl, pH 8, 0.1% bovine serum albumin)
-
Buffer C (50 mM Tris-HCl, pH 8, 0.1 M NaCl, 0.02 M MgCl₂)
-
AChE or BuChE enzyme solution (0.22 U/mL)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Galantamine)
Procedure:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of 15 mM ATCI solution.
-
125 µL of 3 mM DTNB in Buffer C.
-
50 µL of Buffer B.
-
25 µL of the test compound at various concentrations (or solvent for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding 25 µL of the AChE or BuChE enzyme solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 13 seconds).
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds serially diluted in the broth
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate. A typical volume per well is 100 µL.
-
Prepare a standardized inoculum of the test microorganism.
-
Add an equal volume (e.g., 100 µL) of the inoculum to each well containing the compound dilutions and control wells. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Mammalian cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in a suitable solvent
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The 4-methylpiperidin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While quantitative biological data for its derivatives are currently limited, the diverse activities observed in structurally related piperidine compounds suggest a rich pharmacological potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the therapeutic possibilities of this intriguing chemical class. Further synthesis and systematic biological evaluation are warranted to unlock the full potential of 4-methylpiperidin-3-ol derivatives in drug discovery.
References
- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 2. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 3. Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies | Semantic Scholar [semanticscholar.org]
Technical Guide: Safety, Handling, and Synthetic Utility of 4-Methylpiperidin-3-ol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a certified Material Safety Data Sheet (MSDS). Users should always consult a certified SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
4-Methylpiperidin-3-ol hydrochloride and its various isomers are important heterocyclic building blocks in medicinal chemistry and drug development. As substituted piperidines, they are considered "privileged scaffolds" due to their prevalence in a wide range of biologically active compounds and natural products. Their utility is particularly notable in the synthesis of complex pharmaceutical agents, where the stereochemistry of the piperidine ring plays a crucial role in target binding and pharmacological activity. A prominent example is their role as key intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used in the treatment of rheumatoid arthritis.
This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, with a focus on its application in synthetic organic chemistry.
Physical and Chemical Properties
Quantitative data for this compound and its parent compound are summarized below. It is important to note that properties can vary between different stereoisomers.
| Property | Value | Compound |
| Molecular Formula | C₆H₁₄ClNO | trans-4-Methylpiperidin-3-ol hydrochloride |
| Molecular Weight | 151.63 g/mol | trans-4-Methylpiperidin-3-ol hydrochloride |
| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | trans-4-Methylpiperidin-3-ol hydrochloride |
| Molecular Formula | C₆H₁₃NO | (3R,4R)-4-methylpiperidin-3-ol |
| Molecular Weight | 115.17 g/mol | (3R,4R)-4-methylpiperidin-3-ol |
| IUPAC Name | (3R,4R)-4-methylpiperidin-3-ol | (3R,4R)-4-methylpiperidin-3-ol |
Safety and Handling
The following safety and handling procedures are a synthesis of information from Safety Data Sheets for piperidine and its derivatives.
Hazard Identification
Piperidine derivatives should be handled with caution as they can be hazardous. The primary hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a full-face respirator with an appropriate cartridge for organic vapors and ammonia if working outside a fume hood or if ventilation is inadequate. |
Handling and Storage
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools and take precautionary measures against static discharge. |
| Storage | Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. Store locked up. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting and Disposal
| Aspect | Procedure |
| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water spray can be used to cool containers. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Experimental Protocols
This compound is a key intermediate in the synthesis of various pharmaceuticals. A common synthetic route involves the stereoselective reduction of a corresponding 4-methyl-3-piperidone precursor. The following is a representative protocol for such a transformation.
Objective: To synthesize a (3R,4R)-4-methylpiperidin-3-ol derivative via stereoselective reduction of a protected 4-methyl-3-piperidone.
Materials:
-
N-Boc-4-methyl-3-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-methyl-3-piperidone in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3R,4R)-4-methylpiperidin-3-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified N-Boc-(3R,4R)-4-methylpiperidin-3-ol in a suitable solvent (e.g., dichloromethane or methanol). Add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain (3R,4R)-4-methylpiperidin-3-ol hydrochloride.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Pathway Visualization
As this compound is primarily a synthetic intermediate, a diagram illustrating its role in a synthetic pathway is more pertinent than a signaling pathway. The following diagram shows a generalized workflow for the synthesis of a 4-Methylpiperidin-3-ol derivative, a key step in the preparation of various pharmaceutical agents.
Caption: Synthetic workflow for a 4-Methylpiperidin-3-ol derivative.
Methodological & Application
Synthetic routes and retrosynthetic analysis for 4-Methylpiperidin-3-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthetic routes and retrosynthetic analysis of 4-Methylpiperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are based on established chemical principles and analogous transformations reported in the scientific literature. This guide includes a comprehensive retrosynthetic breakdown of the target molecule, a plausible forward synthetic route with detailed experimental protocols, and a summary of expected quantitative data. Visual aids in the form of diagrams for the retrosynthetic analysis and the synthetic workflow are provided to enhance understanding.
Retrosynthetic Analysis
Retrosynthetic analysis is a powerful strategy for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions.
A plausible retrosynthetic analysis for this compound begins with the disconnection of the hydrochloride salt to the free base, 4-Methylpiperidin-3-ol. The hydroxyl group can be introduced through the reduction of a ketone. This leads to the key intermediate, an N-protected 4-methylpiperidin-3-one. The N-protecting group, such as a benzyl group, is chosen for its stability during the ketone formation and its ease of removal in a later step. The piperidone ring can be envisioned as being formed through an intramolecular cyclization, such as a Dieckmann condensation or a related cyclization of a suitable acyclic precursor. A common and effective strategy for constructing the piperidone core involves the alkylation of a pre-existing piperidin-4-one. Therefore, a logical precursor to the N-benzyl-4-methylpiperidin-3-one is N-benzylpiperidin-4-one, which can be methylated at the 3-position. N-benzylpiperidin-4-one itself can be synthesized from simpler starting materials such as benzylamine and ethyl acrylate through a well-established multi-step sequence.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Route
The forward synthesis is designed based on the retrosynthetic analysis. The proposed route starts from the readily available N-benzylpiperidin-4-one.
The key steps are:
-
Methylation: α-Methylation of N-benzylpiperidin-4-one to introduce the methyl group at the C4 position (adjacent to the carbonyl).
-
Reduction: Stereoselective reduction of the ketone in N-benzyl-4-methylpiperidin-3-one to the corresponding alcohol.
-
Deprotection: Removal of the N-benzyl protecting group to yield 4-methylpiperidin-3-ol.
-
Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handleability.
Caption: Forward synthesis workflow for this compound.
Experimental Protocols
Synthesis of N-Benzyl-4-methylpiperidin-3-one
Materials:
-
N-Benzylpiperidin-4-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-benzylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-methylpiperidin-3-one.
Synthesis of N-Benzyl-4-methylpiperidin-3-ol
Materials:
-
N-Benzyl-4-methylpiperidin-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve N-benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-benzyl-4-methylpiperidin-3-ol, which can be used in the next step without further purification.
Synthesis of 4-Methylpiperidin-3-ol
Materials:
-
N-Benzyl-4-methylpiperidin-3-ol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-benzyl-4-methylpiperidin-3-ol (1.0 eq) in methanol.
-
Add 10% Pd/C (10 wt%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-methylpiperidin-3-ol as the free base.
Synthesis of this compound
Materials:
-
4-Methylpiperidin-3-ol
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the crude 4-methylpiperidin-3-ol in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. These values are estimates based on typical outcomes for similar reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |
| 1 | N-Benzyl-4-methylpiperidin-3-one | N-Benzylpiperidin-4-one | 60-75 | >95 (after chromatography) |
| 2 | N-Benzyl-4-methylpiperidin-3-ol | N-Benzyl-4-methylpiperidin-3-one | 85-95 | >90 (crude) |
| 3 | 4-Methylpiperidin-3-ol | N-Benzyl-4-methylpiperidin-3-ol | 90-99 | >90 (crude) |
| 4 | This compound | 4-Methylpiperidin-3-ol | 95-99 | >98 (after crystallization) |
| Overall | This compound | N-Benzylpiperidin-4-one | 46-69 | >98 |
Conclusion
The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. The retrosynthetic analysis offers a logical framework for planning the synthesis, while the step-by-step experimental procedures and expected quantitative data serve as a practical resource for laboratory execution. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their efforts to access this important chemical entity.
Application Notes: Detailed Protocols for N-alkylation of 4-Methylpiperidin-3-ol Hydrochloride
This document provides comprehensive experimental protocols for the N-alkylation of 4-methylpiperidin-3-ol hydrochloride, a key synthetic transformation for generating diverse chemical entities for research and drug development. The protocols detailed below—Direct N-Alkylation and N-Alkylation via Reductive Amination—are tailored for researchers, scientists, and drug development professionals, offering robust and adaptable methods for modifying this valuable piperidine scaffold.
Introduction
The N-alkylation of piperidine rings is a fundamental reaction in medicinal chemistry, as the substituent on the nitrogen atom significantly influences the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecule. 4-Methylpiperidin-3-ol is a chiral building block whose functionalization can lead to a wide range of biologically active compounds. The starting material is provided as a hydrochloride salt, which requires consideration in the reaction setup, typically by the addition of a base to liberate the free secondary amine.
Two primary strategies are presented:
-
Direct N-Alkylation: This classic method involves the reaction of the piperidine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a variety of alkyl groups.[1]
-
Reductive Amination: A milder and often more selective method that proceeds by forming an iminium ion intermediate from the piperidine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ.[1][2] This process avoids the risk of over-alkylation that can occur with direct alkylation.[3]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide via a nucleophilic substitution reaction. An excess of a suitable base is required to both neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.
Experimental Workflow
Caption: Workflow for the Direct N-alkylation of 4-Methylpiperidin-3-ol HCl.
Detailed Methodology
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (2.0-2.5 eq.)
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (e.g., MeCN).
-
Add the base (2.0-2.5 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[4] If using a liquid base like DIPEA, add it via syringe.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the suspension. Slow addition can help minimize the formation of quaternary ammonium salt byproducts.[1][4]
-
Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. If a liquid base was used, proceed to the next step.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound by reaction with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and high selectivity for the iminium ion over the carbonyl starting material.[1][6]
Experimental Workflow
Caption: Workflow for N-alkylation via Reductive Amination.
Detailed Methodology
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde) (1.2-1.5 eq.)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq.)
-
Solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (optional but recommended)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the aldehyde or ketone (1.2-1.5 eq.), and the solvent (e.g., DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. The acidic nature of the hydrochloride salt can catalyze this step.
-
Carefully add sodium triacetoxyborohydride (1.3-1.6 eq.) to the mixture in portions over 10-15 minutes. The reaction may be exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.
Data Presentation: Summary and Comparison
The choice between direct alkylation and reductive amination depends on the desired substituent, available starting materials, and sensitivity of functional groups.
Table 1: Comparison of N-Alkylation Methodologies
| Feature | Direct N-Alkylation | Reductive Amination |
| Mechanism | SN2 Nucleophilic Substitution | Imine/Iminium formation followed by hydride reduction |
| Alkyl Source | Alkyl Halides (R-X) | Aldehydes (R-CHO) or Ketones (R₂C=O) |
| Key Reagents | Base (K₂CO₃, DIPEA, Et₃N) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |
| Advantages | Simple, wide range of alkyl halides available. | Milder conditions, avoids over-alkylation, good functional group tolerance.[1][3][6] |
| Disadvantages | Risk of over-alkylation to quaternary ammonium salts, may require heat.[1][4] | Requires a carbonyl compound, reducing agents can be moisture-sensitive.[7] |
Table 2: Representative Reaction Parameters for Direct N-Alkylation
| Alkylating Agent | Base (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ (2.5) | DMF | Room Temp. | 24 | Good |
| Ethyl Iodide | DIPEA (2.2) | MeCN | Room Temp. | 12-18 | Good-Excellent |
| Benzyl Bromide | K₂CO₃ (2.5) | MeCN | 70 °C | 6-12 | Good-Excellent |
| Allyl Bromide | DIPEA (2.2) | THF | Room Temp. | 8-16 | Good |
Table 3: Representative Reaction Parameters for Reductive Amination
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| Acetone | NaBH(OAc)₃ (1.5) | DCE | Room Temp. | 12-24 | Excellent |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | Room Temp. | 12-24 | Excellent |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | THF | Room Temp. | 8-16 | Good-Excellent |
| Formaldehyde (aq.) | NaBH(OAc)₃ (1.5) | MeCN/AcOH | Room Temp. | 6-12 | Good |
Note on Yields: Typical yields are generally high for these reactions but can vary based on the specific substrate, purity of reagents, and reaction scale. The data presented are estimates based on established procedures for similar piperidine derivatives.
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl halides are often toxic and lachrymatory. Handle with care.
-
Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment. Quenching should be performed slowly and carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application of 4-Methylpiperidin-3-ol Hydrochloride in Spirooxindole Synthesis: A Review of Analogous Organocatalytic Approaches
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the application of 4-Methylpiperidin-3-ol hydrochloride in the synthesis of spirooxindoles. This document provides a detailed overview of the synthesis of spirooxindoles using analogous piperidine-based organocatalysts. The protocols and data presented herein serve as a guide for researchers interested in exploring the potential of this compound as a catalyst in these reactions, based on established methodologies for similar compounds.
Introduction to Spirooxindoles and Organocatalysis
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of these complex scaffolds has been a significant focus of chemical research.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of spirooxindoles. Among the various organocatalysts, piperidine and its derivatives are frequently employed as basic catalysts to facilitate key bond-forming reactions. These catalysts are valued for their low cost, ready availability, and ability to promote reactions under mild conditions. While direct application of this compound is not documented, its structural similarity to other effective piperidine-based catalysts suggests its potential utility in this area.
Analogous Piperidine-Catalyzed Synthesis of Spiro[indoline-3,4'-pyrans]
A common and well-documented application of piperidine as a catalyst is in the multicomponent synthesis of spiro[indoline-3,4'-pyrans]. This reaction typically involves the condensation of an isatin derivative, a malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone.
General Reaction Scheme:
Caption: General multicomponent reaction for the synthesis of spiro[indoline-3,4'-pyrans] catalyzed by piperidine.
Experimental Protocol: Piperidine-Catalyzed Synthesis of Spiro[indoline-3,4'-pyrans][1][2]
This protocol is adapted from established procedures for the synthesis of spiro[indoline-3,4'-pyrans] using piperidine as a catalyst. It can serve as a starting point for investigating the catalytic activity of this compound.
Materials:
-
5-Sulfonylisatin derivative (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.0 mmol)
-
β-Ketoester or β-diketone (1.0 mmol)
-
Methanol (10 mL)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the 5-sulfonylisatin derivative (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and the β-ketoester or β-diketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[indoline-3,4'-pyran] product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Quantitative Data from Analogous Reactions
The following table summarizes representative data from the literature for the synthesis of various spirooxindoles using different catalytic systems. This data can be used as a benchmark when evaluating the efficacy of new catalysts like this compound.
| Entry | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | Isatin, Malononitrile, 1,3-Diketone | MoO₃/BF₃ | None | Ball mill, RT | 98 | [1] |
| 2 | Isatin, Malononitrile, Dimedone | MoO₃/BF₃ | None | Ball mill, RT | 98 | [1] |
| 3 | 5-Sulfonylisatins, Malononitrile/Ethyl Cyanoacetate, β-Ketoester/β-Diketone | Piperidine | Methanol | Stirring, RT | N/A | [2][3] |
| 4 | Isatins, 1,3-Diketones, Malononitrile/Ethyl Cyanoacetate | MoO₃/BF₃ | None | Ball mill, RT | 90-98 | [1] |
N/A: Not available in the provided search results.
Proposed Catalytic Role and Workflow for this compound
Based on the known mechanisms of piperidine-catalyzed reactions, this compound, after deprotonation to the free base, would likely act as a Brønsted base to activate the methylene compounds, and as a nucleophile to activate the isatin, thereby facilitating the cascade reaction.
Conceptual Experimental Workflow
Caption: Conceptual workflow for evaluating this compound in spirooxindole synthesis.
Conclusion
While there is no direct literature precedent for the use of this compound in the synthesis of spirooxindoles, the established success of other piperidine derivatives as catalysts in these transformations provides a strong rationale for its investigation. The protocols and data for analogous reactions presented in these application notes offer a solid foundation for researchers to explore the catalytic potential of this compound. Such studies would be a valuable contribution to the field of organocatalysis and the development of new synthetic methodologies for medicinally important spirooxindole scaffolds.
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing (3R,4R)-4-Methylpiperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3R,4R)-4-Methylpiperidin-3-ol hydrochloride as a precursor for a novel chiral ligand in asymmetric synthesis. The protocols outlined below describe the synthesis of a chiral amino alcohol ligand and its subsequent application in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of chiral secondary alcohols.
Application Note 1: Synthesis of a Novel Chiral Amino Alcohol Ligand from (3R,4R)-4-Methylpiperidin-3-ol
(3R,4R)-4-Methylpiperidin-3-ol serves as a versatile chiral building block. Its rigid piperidine backbone and defined stereocenters make it an excellent starting material for the synthesis of novel chiral ligands. In this application, the hydrochloride salt is first neutralized to the free base, which is then N-benzylated to yield the chiral ligand, (3R,4R)-1-benzyl-4-methylpiperidin-3-ol. This ligand is suitable for the formation of chiral metal complexes that can act as catalysts in various asymmetric transformations.
Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-4-methylpiperidin-3-ol
Materials:
-
(3R,4R)-4-Methylpiperidin-3-ol hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve (3R,4R)-4-Methylpiperidin-3-ol hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH until the pH of the solution reaches 12-14.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use this crude product directly in the next step.
-
-
N-Benzylation:
-
Dissolve the crude (3R,4R)-4-methylpiperidin-3-ol (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (3.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3R,4R)-1-benzyl-4-methylpiperidin-3-ol.
-
Data Presentation: Synthesis of the Chiral Ligand
| Step | Product | Form | Yield (%) | Purity (by NMR) |
| Neutralization | (3R,4R)-4-Methylpiperidin-3-ol | Oil | >95 | Crude |
| N-Benzylation | (3R,4R)-1-benzyl-4-methylpiperidin-3-ol | Pale yellow oil | 85 | >98% |
Visualization of Ligand Synthesis Workflow
Application Note 2: Asymmetric Transfer Hydrogenation of Acetophenone
The synthesized chiral ligand, (3R,4R)-1-benzyl-4-methylpiperidin-3-ol, can be used in combination with a ruthenium precursor to form a chiral catalyst in situ for the asymmetric transfer hydrogenation of prochiral ketones. This reaction provides an efficient route to enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The protocol below details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(3R,4R)-1-benzyl-4-methylpiperidin-3-ol (chiral ligand)
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
In Situ Catalyst Formation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.01 eq) and the chiral ligand (0.022 eq).
-
Add anhydrous and degassed isopropanol.
-
Stir the mixture at 80 °C for 1 hour. A color change to a deep red or orange is typically observed.
-
Cool the solution to room temperature.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate Schlenk flask under argon, dissolve acetophenone (1.0 eq) in anhydrous toluene.
-
Add a 1 M solution of KOtBu in THF (0.1 eq).
-
To this mixture, add the pre-formed catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the conversion by TLC or GC.
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | Acetophenone | (R)-1-Phenylethanol | 92 | 95 |
| 2 | [Ru(p-cymene)Cl₂]₂ (no ligand) | Acetophenone | 1-Phenylethanol | >99 | 0 (racemic) |
Visualization of the Proposed Catalytic Cycle
Application Notes and Protocols: 4-Methylpiperidin-3-ol Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical applications for the use of 4-methylpiperidin-3-ol hydrochloride in multi-component reactions (MCRs). While direct literature precedents for the use of this specific substituted piperidine in MCRs are not extensively documented, its bifunctional nature as a secondary amine and a secondary alcohol makes it a promising candidate for the synthesis of complex molecular scaffolds. The following protocols are based on established principles of well-known MCRs, such as the Ugi and Passerini reactions, and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] The secondary amine functionality of 4-methylpiperidin-3-ol can readily participate as the amine component in this reaction, leading to the formation of complex peptidomimetic structures incorporating the piperidine scaffold. The presence of the hydroxyl group offers a potential site for further functionalization.
Proposed Reaction Scheme
The Ugi reaction involving this compound would proceed by in-situ neutralization of the hydrochloride salt, followed by condensation with an aldehyde to form an iminium ion. This intermediate is then trapped by an isocyanide and a carboxylic acid to yield the final Ugi product.[3]
Diagram 1: Proposed Ugi Reaction with 4-Methylpiperidin-3-ol
A schematic overview of the Ugi four-component reaction utilizing 4-methylpiperidin-3-ol.
Experimental Protocol: Synthesis of a Model Ugi Product
This protocol describes a general procedure for the synthesis of an α-acylamino amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Acetic acid
-
tert-Butyl isocyanide
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) at room temperature, add triethylamine (1.1 mmol). Stir the mixture for 15 minutes.
-
To this solution, add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ugi product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data
The following table summarizes hypothetical yields for the Ugi reaction with various components. This data is for illustrative purposes to demonstrate the potential scope of the reaction.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 24 | 85 | 1.2:1 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 24 | 82 | 1.3:1 |
| 3 | Isobutyraldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 36 | 75 | 1.1:1 |
| 4 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | DCM | 48 | 78 | 1.5:1 |
| 5 | Benzaldehyde | Acetic Acid | Benzyl isocyanide | MeOH | 24 | 88 | 1.2:1 |
Application in Passerini-Type Reactions
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[4] While the classical Passerini reaction does not directly involve an alcohol, modified protocols exist where alcohols can participate, often through an initial oxidation to the corresponding aldehyde or by other activation methods.[5][6] Given the secondary alcohol functionality of 4-methylpiperidin-3-ol, it could potentially be utilized in an oxidative Passerini-type reaction.
Proposed Reaction Scheme
In a hypothetical oxidative Passerini reaction, the secondary alcohol of 4-methylpiperidin-3-ol would first be oxidized in situ to a ketone. This ketone would then react with a carboxylic acid and an isocyanide to yield an α-acyloxy amide. The secondary amine of the piperidine ring would likely require protection prior to the reaction.
Diagram 2: Proposed Oxidative Passerini-Type Reaction Workflow
A workflow for a hypothetical oxidative Passerini-type reaction using N-protected 4-methylpiperidin-3-ol.
Experimental Protocol: Synthesis of a Model Passerini-Type Product
This protocol outlines a hypothetical procedure for the synthesis of an α-acyloxy amide via an oxidative Passerini-type reaction. Note: This is a theoretical protocol and would require optimization.
Materials:
-
N-Boc-4-methylpiperidin-3-ol (prepared from this compound)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite solution (bleach)
-
Potassium bromide (KBr)
-
Benzoic acid
-
Cyclohexyl isocyanide
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-4-methylpiperidin-3-ol (1.0 mmol), benzoic acid (1.2 mmol), and cyclohexyl isocyanide (1.2 mmol) in DCM (10 mL) at 0 °C, add an aqueous solution of KBr (0.1 mmol).
-
In a separate flask, prepare a solution of saturated aqueous NaHCO₃ and sodium hypochlorite.
-
Slowly add the NaHCO₃/bleach solution to the reaction mixture at 0 °C, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield the desired α-acyloxy amide.
-
(Optional) The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.
Hypothetical Quantitative Data
The following table presents hypothetical yields for the proposed oxidative Passerini-type reaction.
| Entry | N-Protecting Group | Carboxylic Acid | Isocyanide | Oxidant System | Time (h) | Yield (%) |
| 1 | Boc | Benzoic Acid | Cyclohexyl isocyanide | TEMPO/NaOCl | 18 | 65 |
| 2 | Cbz | Acetic Acid | t-Butyl isocyanide | TEMPO/NaOCl | 24 | 60 |
| 3 | Boc | 4-Nitrobenzoic Acid | Cyclohexyl isocyanide | TEMPO/NaOCl | 18 | 68 |
| 4 | Boc | Benzoic Acid | Benzyl isocyanide | DMP | 12 | 70 |
Disclaimer: The application notes and protocols provided herein are based on established chemical principles and are intended for illustrative purposes. The specific reactions involving this compound have not been explicitly reported in the peer-reviewed literature and would require experimental validation and optimization by qualified researchers. Standard laboratory safety procedures should be followed at all times.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Methylpiperidin-3-ol-Hydrochlorid für Struktur-Aktivitäts-Beziehungsstudien (SAR)
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation von 4-Methylpiperidin-3-ol-Hydrochlorid. Das Ziel ist die systematische Untersuchung der Struktur-Aktivitäts-Beziehungen (SAR), ein entscheidender Schritt in der modernen Wirkstoffforschung. Durch die gezielte Einführung verschiedener funktioneller Gruppen am Piperidin-Grundgerüst können wertvolle Einblicke in die molekularen Wechselwirkungen mit biologischen Zielstrukturen gewonnen werden, um die Wirksamkeit und Selektivität potenzieller pharmazeutischer Wirkstoffe zu optimieren.
Einleitung
4-Methylpiperidin-3-ol ist ein vielseitiges chemisches Grundgerüst, das in zahlreichen biologisch aktiven Verbindungen vorkommt. Seine Struktur bietet zwei reaktive Zentren für die Derivatisierung: die sekundäre Aminogruppe im Piperidinring und die sekundäre Hydroxylgruppe. Die Modifikation an diesen Positionen ermöglicht eine umfassende Untersuchung des chemischen Raums um das Molekül herum.
Die SAR-Studien, die auf diesem Gerüst basieren, zielen darauf ab, den Einfluss verschiedener Substituenten auf die biologische Aktivität zu verstehen. Dies umfasst die Untersuchung von sterischen und elektronischen Effekten sowie die Einführung von funktionellen Gruppen, die spezifische Wechselwirkungen wie Wasserstoffbrückenbindungen oder hydrophobe Kontakte mit dem Zielprotein eingehen können. Die hier beschriebenen Protokolle umfassen N-Alkylierung, reduktive Aminierung und O-Acylierung, um eine diverse Bibliothek von Analoga für das biologische Screening zu erstellen.
Allgemeine Derivatisierungsstrategien
Die Derivatisierung von 4-Methylpiperidin-3-ol konzentriert sich auf die N- und O-Funktionalisierung. Die folgende Abbildung zeigt die allgemeinen Reaktionswege.
Abbildung 1: Allgemeine Strategien zur Derivatisierung von 4-Methylpiperidin-3-ol.
Experimentelle Protokolle
Vor Beginn der Derivatisierungsreaktionen muss das 4-Methylpiperidin-3-ol-Hydrochlorid in seine freie Basenform überführt werden.
Protokoll zur Freisetzung der Base:
-
Lösen Sie 4-Methylpiperidin-3-ol-Hydrochlorid in Wasser.
-
Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C.
-
Fügen Sie langsam eine gesättigte wässrige Lösung von Natriumcarbonat (Na₂CO₃) oder Kaliumcarbonat (K₂CO₃) hinzu, bis der pH-Wert >10 ist.
-
Extrahieren Sie die wässrige Phase mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
Protokoll 1: N-Alkylierung mittels Alkylhalogeniden
Diese Methode eignet sich zur Einführung einer Vielzahl von Alkyl- und Benzylgruppen am Stickstoffatom des Piperidinrings.
Materialien:
-
4-Methylpiperidin-3-ol (freie Base)
-
Alkylhalogenid (z. B. Benzylbromid, Iodmethan)
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Geben Sie 4-Methylpiperidin-3-ol (1,0 Äquiv.) und wasserfreies Kaliumcarbonat (2,0 Äquiv.) in einen trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie wasserfreies DMF hinzu, um eine Konzentration von ca. 0,5 M zu erreichen.
-
Rühren Sie die Suspension 15 Minuten bei Raumtemperatur.
-
Fügen Sie das Alkylhalogenid (1,1 Äquiv.) tropfenweise hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung nach vollständiger Umsetzung auf Raumtemperatur ab und geben Sie sie in Wasser.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Protokoll 2: N-Alkylierung mittels reduktiver Aminierung
Die reduktive Aminierung ist eine milde und effiziente Methode zur Einführung von Alkylgruppen, insbesondere wenn die entsprechenden Alkylhalogenide nicht stabil oder verfügbar sind.[1] Sie verhindert zudem die für die direkte Alkylierung typische Überalkylierung.[1]
Materialien:
-
4-Methylpiperidin-3-ol (freie Base)
-
Aldehyd oder Keton (z. B. Benzaldehyd, Aceton)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
1,2-Dichlorethan (DCE) oder Dichlormethan (DCM), wasserfrei
-
Essigsäure (katalytische Menge, optional)
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie 4-Methylpiperidin-3-ol (1,0 Äquiv.) und den Aldehyd oder das Keton (1,2 Äquiv.) in wasserfreiem DCE oder DCM in einem Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie gegebenenfalls eine katalytische Menge Essigsäure hinzu (insbesondere bei Ketonen).[1]
-
Rühren Sie die Mischung 30 Minuten bei Raumtemperatur, um die Bildung des Iminium-Intermediats zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise hinzu.[2]
-
Rühren Sie die Reaktion für 4-16 Stunden bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC.
-
Beenden Sie die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung.
-
Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase zweimal mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Abbildung 2: Arbeitsablauf für die reduktive Aminierung.
Protokoll 3: O-Acylierung (Veresterung)
Die Veresterung der Hydroxylgruppe ermöglicht die Einführung einer Vielzahl von Acylgruppen, was zu Estern mit potenziell veränderten pharmakokinetischen Eigenschaften führt.
Materialien:
-
4-Methylpiperidin-3-ol (freie Base) oder ein N-alkyliertes Derivat
-
Acylchlorid (z. B. Benzoylchlorid, Acetylchlorid)
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie das 4-Methylpiperidin-3-ol-Derivat (1,0 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie Triethylamin (1,5 Äquiv.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie das Acylchlorid (1,2 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise zur gekühlten Lösung hinzu.[3]
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Beenden Sie die Reaktion durch Zugabe von Wasser.
-
Überführen Sie die Mischung in einen Scheidetrichter und waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Kristallisation.
Datenpräsentation: Illustrative SAR-Tabelle
Die folgende Tabelle zeigt hypothetische Daten, um die Struktur-Aktivitäts-Beziehungen für eine Reihe von derivatisierten 4-Methylpiperidin-3-ol-Analoga zu veranschaulichen. Die biologische Aktivität wird hier als IC₅₀-Wert (halbmaximale Hemmkonzentration) gegen ein hypothetisches Target-Enzym "X" dargestellt.
Tabelle 1: Illustrative SAR-Daten für 4-Methylpiperidin-3-ol-Derivate
| Verbindung | R¹ (N-Substituent) | R² (O-Substituent) | IC₅₀ (nM) gegen Enzym X |
| 1 | -H | -H | >10000 |
| 2a | -CH₃ | -H | 850 |
| 2b | -CH₂CH₃ | -H | 720 |
| 2c | -CH₂Ph | -H | 150 |
| 2d | -CH₂(4-Cl-Ph) | -H | 95 |
| 3a | -H | -C(O)CH₃ | 5500 |
| 3b | -H | -C(O)Ph | 2100 |
| 4a | -CH₂Ph | -C(O)CH₃ | 80 |
| 4b | -CH₂(4-Cl-Ph) | -C(O)CH₃ | 45 |
| 4c | -CH₂(4-Cl-Ph) | -C(O)Ph | 120 |
Interpretation der illustrativen SAR-Daten:
-
Grundgerüst (1): Das unsubstituierte Molekül zeigt eine sehr geringe Aktivität.
-
N-Alkylierung (2a-d): Eine Alkylierung am Stickstoff erhöht die Aktivität. Eine Benzylgruppe (2c) ist wirksamer als kleine Alkylgruppen (2a, 2b). Ein elektronenziehender Substituent am Benzylring (Chlor in 2d) verbessert die Aktivität weiter, was auf eine mögliche spezifische Wechselwirkung im aktiven Zentrum hindeutet.
-
O-Acylierung (3a-b): Die Acylierung der Hydroxylgruppe allein führt nur zu einer geringen Aktivitätssteigerung.
-
Kombinierte Derivatisierung (4a-c): Die Kombination von N-Alkylierung und O-Acylierung führt zu den potentesten Verbindungen. Die Acetylgruppe am Sauerstoff (4b) scheint in Kombination mit dem N-4-Chlorbenzyl-Substituenten optimal zu sein, was auf eine wichtige Rolle beider Substituenten für die Bindung hindeutet.
Zusammenfassung und Ausblick
Die vorgestellten Protokolle bieten robuste und vielseitige Methoden zur Synthese einer Bibliothek von 4-Methylpiperidin-3-ol-Derivaten. Die systematische Modifikation an den N- und O-Positionen ermöglicht eine detaillierte Untersuchung der Struktur-Aktivitäts-Beziehungen. Die illustrativen SAR-Daten zeigen, wie durch gezielte chemische Veränderungen die biologische Wirksamkeit einer Leitstruktur signifikant verbessert werden kann. Diese Vorgehensweise ist fundamental für die Identifizierung und Optimierung neuer Wirkstoffkandidaten in der pharmazeutischen Forschung.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Methylpiperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidin-3-ol hydrochloride is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The presence of a secondary amine and a hydroxyl group on the piperidine ring allows for a variety of chemical transformations, leading to the formation of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and drug development due to their potential to interact with various biological targets. This document provides detailed application notes and hypothetical protocols for the derivatization of this compound to generate novel oxazolo- and thiazolopiperidine derivatives.
Note: The following protocols are based on general and well-established chemical principles for the formation of oxazoline and thiazoline rings from aminoalcohols. While direct literature precedent for the use of this compound in these specific reactions is limited, these methodologies provide a strong starting point for the exploration of its synthetic utility.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Secondary amine, Secondary alcohol |
Potential Signaling Pathways and Experimental Workflows
The synthesis of novel heterocyclic compounds from this compound can be envisioned through several reaction pathways. The diagrams below illustrate the general logic for the construction of oxazolopiperidine and thiazolopiperidine ring systems, along with a typical experimental workflow.
Troubleshooting & Optimization
How to optimize reaction conditions for piperidine derivative synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine derivatives is typically due to oxidation byproducts.[1] While this may not impact all applications, high-purity is often required. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, it is recommended to store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I am struggling to separate my piperidine derivative from a pyridine impurity using distillation. Why is this difficult?
Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[1] To overcome this, consider azeotropic distillation with an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene).[2] Alternatively, a highly effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not, allowing for separation by filtration.[1][3] The free piperidine can then be liberated from the salt by treatment with a strong base like sodium hydroxide (NaOH).[4]
Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What has happened?
This is a common issue with amines and is likely due to the formation of a salt.[1] Piperidine derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (like HCl from nearby reagents) to form salts such as the hydrochloride salt.[1][5] To resolve this, you can try redissolving the crystals with gentle warming. To prevent this, store solutions under an inert atmosphere.[1]
Q4: What are the most common side reactions during the N-alkylation of piperidines and how can I avoid them?
The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[6] This is especially common with highly reactive alkylating agents. To minimize this, you can use a slight excess of the piperidine derivative relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[6] Adding the alkylating agent slowly, for instance with a syringe pump, can also help maintain an excess of the piperidine nucleophile throughout the reaction.[7] Using a less reactive alkylating agent, such as an alkyl chloride instead of an iodide, can also reduce the rate of the second alkylation.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Sonogashira Coupling
Symptoms:
-
TLC or LC-MS analysis shows little to no formation of the desired phenylethynyl piperidine product.
-
Starting materials (halo-piperidine and phenylacetylene) remain largely unreacted.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed.[8] The formation of palladium black can be an indicator of catalyst decomposition.[8] |
| Insufficient Temperature | While some Sonogashira reactions can proceed at room temperature, others may require heating. If the reaction is sluggish, consider increasing the temperature to 50-70 °C.[8] |
| Poor Quality Reagents | Use freshly distilled or high-purity solvents and bases. The quality of the copper(I) iodide co-catalyst is also critical; consider using a freshly opened bottle or purifying it if necessary.[8] |
| Inappropriate Halide | The reactivity of the halo-piperidine follows the order I > Br >> Cl. If you are using a bromo- or chloro-piperidine derivative, you may need to use a more active catalyst system or higher reaction temperatures.[8] |
| Protecting Group Issues | The piperidine nitrogen can act as a nucleophile or a ligand for the metal catalysts, leading to side reactions and catalyst deactivation. Use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block the reactivity of the nitrogen atom.[8] |
Issue 2: Formation of Significant Side Products in Piperidine Synthesis
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Purification is difficult due to the presence of closely related impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. To minimize the formation of the homocoupled product, ensure the reaction is thoroughly deoxygenated. Running the reaction under copper-free conditions is another effective strategy.[8] |
| Over-alkylation in N-alkylation Reactions | As mentioned in the FAQs, this leads to quaternary ammonium salts. Use a slight excess of the piperidine, add the alkylating agent slowly, and consider using a milder alkylating agent.[6][7] |
| Polymerization or Decomposition | These side reactions can occur, particularly at higher temperatures. Lowering the reaction temperature may help to minimize side product formation.[1] Also, monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1] |
| Poor Stereoselectivity | The reaction may be proceeding through an undesired pathway. For example, in aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway can lead to poor stereoselectivity. Using cyclic dienes can often give higher diastereoselectivities. The choice of catalyst can also significantly influence the stereochemical outcome.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Piperidine Derivative
This protocol describes a general method for the N-alkylation of a piperidine derivative using an alkyl halide.
Materials:
-
Piperidine derivative (1.1 equivalents)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)
-
Anhydrous acetonitrile (or another suitable aprotic solvent like DMF)
-
Base (e.g., K₂CO₃ or triethylamine, optional, 1.0 equivalent)
-
Syringe pump (recommended)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a magnetically stirred solution of the piperidine derivative (1.1 equivalents) in anhydrous acetonitrile (to make a ~0.1 M solution) under a dry nitrogen atmosphere, slowly add the alkyl halide (1.0 equivalent) over several hours at room temperature.[7] The use of a syringe pump is recommended for slow and controlled addition.[7]
-
If a base is used to neutralize the acid formed during the reaction, add it to the piperidine solution before the addition of the alkyl halide.[6][9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.
-
The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[6]
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated piperidine derivative.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Sonogashira Coupling for the Synthesis of a Phenylethynyl Piperidine Derivative
This protocol describes a typical Sonogashira cross-coupling reaction for the N-arylation of piperidine.
Materials:
-
N-Boc-4-iodopiperidine (1.0 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.10 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Anhydrous, degassed triethylamine (Et₃N, 3.0 equivalents)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).[8]
-
Add anhydrous, degassed THF via syringe.[8]
-
Add freshly distilled Et₃N (3.0 equiv) to the mixture.[8]
-
Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.[8]
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical N-alkylation of a piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis with 4-Methylpiperidin-3-ol Hydrochloride
Welcome to the technical support center for improving stereoselectivity in reactions involving 4-Methylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of reactions with this compound?
The primary challenges in controlling the stereoselectivity of reactions with this compound stem from the presence of two stereocenters at C3 and C4. The relative and absolute configuration of these centers can be difficult to control, leading to mixtures of diastereomers (cis and trans isomers) and enantiomers. The interplay between the hydroxyl and methyl groups can influence the conformational preference of the piperidine ring, which in turn affects the facial selectivity of incoming reagents.
Q2: How does the choice of catalyst impact the stereochemical outcome?
The catalyst plays a crucial role in determining the stereoselectivity of many reactions. Chiral catalysts, such as those based on rhodium, iridium, or copper with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other.[1][2][3] For instance, in asymmetric hydrogenation of a precursor to 4-methylpiperidin-3-ol, the choice of a chiral phosphine ligand can lead to high enantiomeric excess (ee). Similarly, biocatalysts like ketoreductases can offer excellent stereoselectivity in the reduction of a corresponding ketone precursor.[4][5]
Q3: Can the protecting group on the piperidine nitrogen influence stereoselectivity?
Absolutely. The nature and size of the nitrogen protecting group can significantly influence the conformation of the piperidine ring and, consequently, the stereochemical course of a reaction.[6] A bulky protecting group, for example, can favor an equatorial position and may sterically hinder one face of the molecule, thereby directing attack of a reagent to the opposite face. This strategy is often employed in substrate-controlled diastereoselective reactions.
Q4: What general strategies can be employed to improve the diastereomeric ratio (d.r.) in reactions forming the 4-methyl-3-hydroxypiperidine core?
Improving the diastereomeric ratio often involves one of the following approaches:
-
Substrate-Controlled Synthesis: Utilizing a starting material with a pre-existing stereocenter to direct the formation of a new one. For example, the reduction of a 4-methyl-3-oxopiperidine derivative can be influenced by the 4-methyl group to favor either the cis or trans alcohol, depending on the reagent and conditions.
-
Reagent-Controlled Synthesis: Employing sterically demanding reagents that selectively attack the less hindered face of a prochiral substrate.
-
Catalyst-Controlled Synthesis: Using a catalyst that directs the reaction towards a specific diastereomer, irrespective of the substrate's intrinsic bias.
-
Cyclization Strategies: Diastereoselective cyclization reactions, such as the aza-Prins cyclization, can be designed to favor the formation of a specific diastereomer.[7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (obtaining a mixture of cis and trans isomers)
| Potential Cause | Troubleshooting Suggestion | Relevant Principles |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy. | Thermodynamic vs. Kinetic Control |
| Inappropriate Solvent | Test a variety of solvents with different polarities and coordinating abilities. The solvent can influence the conformation of the substrate and the reactivity of the reagents. | Solvation Effects |
| Steric Hindrance | If using a substrate-controlled approach, consider modifying the protecting group on the nitrogen to increase steric bulk and enhance facial discrimination. | Steric Shielding |
| Incorrect Reagent Choice | For reductions of a ketone precursor, compare results from different reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®). Sterically hindered reducing agents may provide higher diastereoselectivity. | Reagent-Controlled Diastereoselection |
Issue 2: Low Enantioselectivity in Asymmetric Reactions
| Potential Cause | Troubleshooting Suggestion | Relevant Principles |
| Ineffective Chiral Catalyst/Ligand | Screen a library of chiral ligands for the metal catalyst. Small changes in the ligand structure can have a profound impact on enantioselectivity.[8] | Chiral Recognition |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from impurities that could deactivate the catalyst.[9] | Catalyst Deactivation |
| Low Catalyst Loading | Optimize the catalyst loading. In some cases, a higher loading can improve enantioselectivity, although this should be balanced with cost considerations. | Reaction Kinetics |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, pressure (for hydrogenations), and reaction time. | Optimization of Reaction Parameters |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral Piperidines
| Catalyst System | Reaction Type | Substrate | Product | ee (%) | Reference |
| [Rh(cod)OH]₂ / (S)-Segphos | Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | >95 | [8] |
| [RhCp*Cl₂]₂ / KI | Transfer Hydrogenation | N-Benzylpyridinium salt | Chiral Piperidine | up to 98 | [1] |
| Cu-based catalyst | Radical C-H Cyanation | Acyclic Amine | Enantioenriched δ-amino nitrile | up to 99 | [2] |
| EneIRED from Pseudomonas sp. | Biocatalytic Reduction | N-substituted tetrahydropyridine | 3-substituted piperidine | 96 | [4] |
Table 2: Diastereoselective Epoxidation of Tetrahydropyridines
| Substrate | Epoxidation Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Tetrahydropyridine 2b | m-CPBA | 84:16 | 76 | [10] |
| Tetrahydropyridine 2h | 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid | >20:1 | 90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from Fletcher et al. and is a general method for the synthesis of enantioenriched 3-substituted piperidines.[8]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos (chiral ligand)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Degassed Water
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a flame-dried vial under an inert atmosphere (e.g., Argon), add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve the dihydropyridine substrate (1.0 equiv) and the arylboronic acid (1.5 equiv) in THF.
-
Add the substrate solution to the catalyst mixture via cannula.
-
Add the aqueous CsOH solution (2.0 equiv) and degassed water.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Protocol 2: Chemo-enzymatic Synthesis of Stereo-enriched Piperidines
This protocol is based on the work of Turner and co-workers and utilizes a one-pot amine oxidase/ene imine reductase cascade.[4]
Materials:
-
N-substituted tetrahydropyridine
-
6-HDNO (6-hydroxy-D-nicotine oxidase)
-
EneIRED (Ene imine reductase)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, prepare a solution of the N-substituted tetrahydropyridine in phosphate buffer, with a small amount of co-solvent if needed for solubility.
-
Add NADH to the solution.
-
Initiate the reaction by adding the 6-HDNO and EneIRED enzymes.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by chiral HPLC or GC.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., by adjusting the pH or adding a water-immiscible organic solvent).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate to yield the crude chiral piperidine.
-
Purify as necessary.
Visualizations
Caption: Troubleshooting workflow for improving stereoselectivity.
Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of 4-Methylpiperidin-3-ol hydrochloride in organic solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive support for addressing solubility challenges with 4-Methylpiperidin-3-ol hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in organic solvents?
A1: As a hydrochloride salt, this compound is a polar, ionic compound.[1] Its solubility is generally highest in polar protic solvents like water, methanol, and ethanol. It is expected to have limited to poor solubility in non-polar organic solvents such as toluene, hexanes, or diethyl ether. Solubility in moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be challenging but may be improved with specific techniques.[1]
Q2: Why is my compound not dissolving in a non-polar solvent like dichloromethane (DCM) or ethyl acetate?
A2: The hydrochloride salt form confers high polarity and a stable crystal lattice.[1] Significant energy is required to break this lattice and solvate the resulting ions. Non-polar or weakly polar organic solvents lack the ability to effectively solvate the charged ammonium cation and the chloride anion, leading to poor solubility.[1]
Q3: Can heating the mixture improve the solubility of this compound?
A3: Yes, gently warming the mixture can increase both the rate of dissolution and the equilibrium solubility. However, exercise caution. Excessive heat can lead to solvent loss or potential degradation of the compound. It is recommended to heat gently and monitor the solution for any signs of decomposition (e.g., color change).
Q4: Is it possible to use a co-solvent to improve solubility?
A4: Absolutely. Using a co-solvent system is a common and effective strategy.[1][2][3] Adding a small amount of a polar solvent in which the compound is soluble (e.g., methanol) to a suspension of the compound in a less polar solvent (e.g., DCM) can significantly enhance overall solubility.[1]
Q5: Should I consider converting the hydrochloride salt to the free base for better organic solvent solubility?
A5: If high solubility in a non-polar or weakly polar solvent is essential for your application (e.g., a specific organic reaction, extraction), converting the salt to its free base is a highly effective strategy.[1] The free amine form is significantly less polar and will be much more soluble in solvents like DCM, THF, and ethyl acetate.[1] This is achieved by neutralizing the hydrochloride with a suitable base.[1]
Solubility Data
Quantitative solubility data for this compound is not widely published. The table below provides a predicted, qualitative solubility profile based on general principles of chemical structure and polarity. Experimental verification is highly recommended.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Soluble | These solvents can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding.[1] |
| Polar Aprotic | DMSO, DMF | Moderately Soluble | These solvents have high dielectric constants and can solvate ions, but may be less effective than protic solvents. |
| Moderately Polar | Dichloromethane (DCM), THF | Sparingly Soluble | Limited ability to solvate the ionic salt. Solubility may be improved with heating or co-solvents.[1] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the salt.[1] |
Troubleshooting Guide
Problem: My this compound will not dissolve in the chosen organic solvent.
This troubleshooting workflow provides a systematic approach to addressing this common issue.
Caption: A step-by-step guide to resolving solubility problems.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol details a method for quickly assessing the solubility of this compound in various solvents.
Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at an approximate concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, DCM, THF, Toluene)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes
Procedure:
-
Preparation: Weigh approximately 5 mg of this compound into a clean, dry vial. Record the exact mass.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This corresponds to a concentration of ~10 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: If the solution is completely clear with no visible solid particles.
-
Sparingly Soluble: If the solution is hazy or a significant amount of solid remains.
-
Insoluble: If the solid appears largely unaffected.
-
-
Heating (Optional): If the compound is sparingly soluble or insoluble, gently warm the vial (e.g., to 40-50°C) and vortex again. Observe if dissolution occurs.
-
Sonication (Optional): Alternatively, place the vial in a sonication bath for 5-10 minutes and observe any changes.
-
Documentation: Record your observations for each solvent tested. Repeat the process for all selected solvents.
Protocol 2: Conversion of Hydrochloride Salt to Free Base
This protocol provides a general method for preparing the more organic-soluble free base.
Objective: To neutralize the hydrochloride salt, yielding the free amine for use in organic reactions.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DCM, Ethyl Acetate)
-
A suitable base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃), triethylamine (TEA))
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: Dissolve or suspend the this compound in a suitable organic solvent (e.g., DCM or Ethyl Acetate) in a separatory funnel.
-
Neutralization: Slowly add a mild aqueous base, such as saturated sodium bicarbonate solution. If using an organic base like triethylamine, add at least 1.1 equivalents.
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation: Collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
-
Washing & Drying: Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine. The free base is often an oil or a low-melting solid.
Note: Free amines can be less stable than their corresponding hydrochloride salts. It is often best to use them immediately after preparation.
Caption: A decision tree for choosing an appropriate solvent system.
References
Effective purification methods for 4-Methylpiperidin-3-ol hydrochloride reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 4-Methylpiperidin-3-ol hydrochloride reaction products.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield or No Crystallization During Recrystallization
-
Possible Cause: The chosen solvent system is not optimal for this compound. The compound may be too soluble even at low temperatures, or it may be "oiling out" instead of crystallizing.
-
Solution: A systematic solvent screening is recommended. Since this compound is a polar molecule and a salt, polar protic solvents are often a good starting point.
-
Protocol:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature to assess solubility.
-
Gently heat the tubes with solvents in which the compound was poorly soluble at room temperature. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor," miscible anti-solvent in which it is not) can be employed.[1]
-
Table 1: Suggested Solvents for Recrystallization Screening
-
| Solvent/Solvent System | Expected Solubility | Notes |
| Isopropanol | Good | A common solvent for recrystallizing amine hydrochlorides. |
| Ethanol | Good | Similar to isopropanol, may offer different crystal morphology. |
| Methanol/Ethyl Acetate | Good/Poor | Methanol as the "good" solvent, with ethyl acetate as the anti-solvent. |
| Isopropanol/Isopropyl Ether | Good/Poor | Isopropanol as the "good" solvent, with isopropyl ether as the anti-solvent.[2] |
Problem 2: Product Streaking or Poor Separation in Flash Column Chromatography
-
Possible Cause: The acidic nature of silica gel can interact with the basic nitrogen of the piperidine, causing streaking and poor separation.
-
Solution: Modify the mobile phase or use a different stationary phase.
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[3]
-
Alternative Stationary Phases:
Table 2: Suggested Solvent Systems for Flash Chromatography
-
| Stationary Phase | Eluent System | Typical Gradient |
| Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | 0-10% Methanol gradient |
| Silica Gel | Ethyl Acetate/Hexane with 0.5% Triethylamine | 20-80% Ethyl Acetate gradient |
| Amine-functionalized Silica | Ethyl Acetate/Hexane | 20-80% Ethyl Acetate gradient |
| C18 Reversed-Phase | Water/Acetonitrile with 0.1% Ammonium Hydroxide | 5-50% Acetonitrile gradient |
Problem 3: Presence of Starting Materials or Byproducts in the Final Product
-
Possible Cause: Incomplete reaction or side reactions during the synthesis. For example, if synthesizing from a pyridine precursor via catalytic hydrogenation, residual pyridine or partially hydrogenated intermediates may be present.[5][6]
-
Solution: A multi-step purification approach may be necessary.
-
Aqueous Wash: If the crude product is in an organic solvent, washing with a dilute acid solution can remove non-basic impurities. The product, being a basic amine, will be protonated and move to the aqueous layer. The layers can then be separated, the aqueous layer basified, and the product re-extracted into an organic solvent.[7]
-
Recrystallization: This is often effective at removing small amounts of impurities with different solubilities.
-
Flash Column Chromatography: This is a more powerful technique for separating compounds with similar polarities.
-
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolve the crude this compound in a minimal amount of hot isopropanol in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% methanol in dichloromethane, maintaining 0.5% TEA).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., a substituted pyridine if prepared by hydrogenation), partially reduced intermediates, and diastereomers if the synthesis is not stereospecific. Side-products from the reaction, such as products of over-reduction or rearrangement, may also be present.[6][8]
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a sensitive method for detecting and quantifying impurities.[12] A reversed-phase C18 column with a buffered mobile phase is a common setup.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a purification.
Q3: My product is a hydrochloride salt. Do I need to take special precautions during purification?
A3: Yes. As a salt, it is generally more polar and has a higher melting point than its free base form. This influences solvent selection for both recrystallization and chromatography. In chromatography, the salt may have very low mobility on silica gel, necessitating a polar eluent and potentially a basic modifier as described in the troubleshooting section.
Q4: Can I purify the free base of 4-Methylpiperidin-3-ol and then form the hydrochloride salt?
A4: Yes, this is a common strategy. The free base is less polar and often easier to purify by standard silica gel chromatography. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. US4064254A - Substituted piperidines therapeutic process and compositions - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
Strategies for scaling up the synthesis of 4-Methylpiperidin-3-ol hydrochloride
Technical Support Center: Synthesis of 4-Methylpiperidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: What are the primary synthesis routes for 4-Methylpiperidin-3-ol, and which is most favorable for scaling up?
A1: The two most common strategies involve the reduction of a pyridine precursor or the reduction of a piperidinone precursor.
-
Route A: Hydrogenation of 4-Methyl-3-hydroxypyridine: This route involves the catalytic hydrogenation of the corresponding pyridine. While direct, it often requires high-pressure hydrogenation equipment and careful selection of catalysts (e.g., Ruthenium, Rhodium) to control the reaction and achieve the desired cis stereoisomer.[1] Heterogeneous catalysts are often preferred for easier removal on a large scale.[1]
-
Route B: Reduction of 4-Methylpiperidin-3-one: This involves the synthesis of the ketone intermediate, followed by reduction. The synthesis of substituted piperidinones can often be achieved via methods like the Mannich condensation.[2][3][4] The subsequent reduction of the ketone to the alcohol offers more flexibility in controlling stereochemistry through the choice of reducing agents (e.g., NaBH₄, L-Selectride®).
For industrial scale-up, Route B is often more advantageous as it avoids the need for specialized high-pressure reactors and can offer better stereochemical control depending on the chosen reducing agent. However, it adds a step to the overall synthesis.
Q2: My reduction reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired cis isomer?
A2: Achieving high cis selectivity is a common challenge. Here are several factors to investigate:
-
Choice of Reducing Agent: Bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often provide higher selectivity for equatorial attack on the carbonyl, leading to the axial alcohol (which corresponds to the cis isomer in the preferred chair conformation). In contrast, smaller hydrides like sodium borohydride (NaBH₄) may give lower selectivity.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the intermediate and the approach of the hydride, thereby affecting the stereochemical outcome.
-
Protecting Group: The nature of the N-protecting group (e.g., Boc, Cbz, Benzyl) can influence the steric environment around the carbonyl group, guiding the approach of the reducing agent.
Q3: I am experiencing a significant drop in yield upon moving from a 10g to a 500g scale. What are the most common causes for this?
A3: This is a classic scale-up problem, often related to mass and heat transfer limitations. Use the following troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for low yield during scale-up.
Q4: During the final hydrochloride salt formation and crystallization, the product precipitates as a sticky oil or gel instead of a solid. How can this be resolved?
A4: "Oiling out" is a common issue when a compound's melting point is lower than the crystallization temperature or when it has high solubility in the chosen solvent system.
-
Solvent System: The choice of solvent is critical. An anti-solvent is typically required to induce precipitation. For the hydrochloride salt, common systems include isopropanol (IPA)/MTBE, ethanol/diethyl ether, or acetone. If an insoluble gel forms, consider a different solvent system, such as a water/THF mixture, which can sometimes prevent this issue.[5]
-
Temperature Control: Add the HCl solution at a controlled, often lower, temperature. After addition, allow the solution to warm slowly to room temperature. A rapid crash in temperature can promote oiling.
-
Seeding: Introduce a small number of seed crystals of the desired solid form to promote heterogeneous nucleation and prevent the formation of an amorphous oil.
-
Concentration: The solution may be too concentrated. Try diluting the mixture before adding the HCl or anti-solvent.
-
Rate of Addition: Add the HCl solution or the anti-solvent very slowly with vigorous stirring to maintain a low level of supersaturation.
Data Presentation: Reaction Parameters
The following table summarizes typical parameters for key steps in a generic piperidinol synthesis, which should be optimized for the specific substrate.
| Parameter | Step 1: N-Protection (e.g., Benzylation) | Step 2: Ketone Reduction (Stereoselective) | Step 3: HCl Salt Formation |
| Solvent | Dichloromethane (DCM), Toluene | Tetrahydrofuran (THF), Methanol (MeOH) | Isopropanol (IPA), Ethyl Acetate (EtOAc) |
| Key Reagent | Benzyl bromide, K₂CO₃ | NaBH₄, L-Selectride® | HCl in IPA, HCl gas |
| Temperature | 25 - 80 °C | -78 °C to 25 °C | 0 °C to 25 °C |
| Typical Time | 4 - 16 hours | 1 - 6 hours | 1 - 12 hours |
| Typical Yield | >90% | 60 - 95% (selectivity dependent) | >95% |
| Scale-Up Concern | Reagent handling, workup volume | Exotherm control, stereoselectivity | Crystallization, filtration |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Safety Note: These procedures should only be performed by qualified professionals in a well-equipped laboratory with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Stereoselective Reduction of N-Benzyl-4-methylpiperidin-3-one
-
Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge N-benzyl-4-methylpiperidin-3-one (1.0 equiv) and anhydrous THF (10 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of L-Selectride® in THF (1.2 equiv) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous NaOH (4.0 equiv), followed by the slow addition of 30% hydrogen peroxide (4.0 equiv), while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 mL/g). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cis-4-Methylpiperidin-3-ol.
Protocol 2: General Procedure for Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude N-benzyl-4-methyl-3-piperidin-ol base (1.0 equiv) in isopropanol (IPA) (5 mL per gram).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4 M solution of HCl in dioxane or IPA (1.05 equiv) dropwise with vigorous stirring.
-
Precipitation: A white precipitate should begin to form. After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Maturation: Allow the slurry to slowly warm to room temperature and stir for an additional 2-4 hours to allow for complete crystallization.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold IPA and then with an anti-solvent like MTBE or heptane to facilitate drying.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and relationships in the scale-up process.
Caption: High-level workflow for chemical synthesis scale-up.
Caption: Interdependency of key process parameters and outcomes.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 3-Methylpiperidin-4-one | 5773-58-0 | Benchchem [benchchem.com]
- 5. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction kinetics for improved yield with 4-Methylpiperidin-3-ol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction kinetics for improved yield with 4-Methylpiperidin-3-ol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my N-alkylation reaction with this compound resulting in a low yield?
A1: Low yields in N-alkylation reactions are often due to several factors related to the substrate's nature and reaction conditions.
-
Incomplete Neutralization: this compound is a salt. The secondary amine is protonated, rendering it non-nucleophilic. It is crucial to add a suitable base to neutralize the hydrochloride and liberate the free amine for the reaction to proceed.
-
Competing O-alkylation: The hydroxyl group at the 3-position can also undergo alkylation, leading to a mixture of N- and O-alkylated products and reducing the yield of the desired N-alkylated compound.
-
Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the alkylating agent to the nitrogen atom, slowing down the reaction rate.
-
Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and selectivity.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in N-Alkylation | Incomplete neutralization of the hydrochloride salt. | Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) to ensure the formation of the free amine. Monitor the pH of the reaction mixture. |
| Competing O-alkylation. | Employ a protecting group strategy for the hydroxyl group (e.g., silyl ether) before N-alkylation. Alternatively, optimize reaction conditions (e.g., lower temperature, specific solvent) to favor N-alkylation. | |
| Steric hindrance from the 4-methyl group. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Increase the reaction temperature or prolong the reaction time, monitoring for side product formation. | |
| Suboptimal reaction conditions. | Screen different solvents (e.g., DMF, acetonitrile, DMSO) and temperatures to find the optimal conditions for your specific substrate. |
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A2: The presence of both a secondary amine and a hydroxyl group in this compound can lead to selectivity issues.
-
Protecting Groups: The most effective way to ensure selectivity is to use protecting groups. Protect the functional group you do not want to react. For instance, to achieve selective N-alkylation, protect the hydroxyl group first. Conversely, for selective O-alkylation, the amine should be protected, for example, with a Boc group.
-
Reaction Conditions Tuning: In some cases, selectivity can be influenced by the reaction conditions. For example, in N-alkylation, using a non-polar aprotic solvent might favor N-alkylation over O-alkylation.
Frequently Asked Questions (FAQs)
Q: Do I need to use a base when running reactions with this compound?
A: Yes, for most reactions where the nitrogen atom is intended to act as a nucleophile (e.g., N-alkylation, N-acylation, reductive amination), it is essential to use a base. The hydrochloride salt form means the piperidine nitrogen is protonated. A base is required to deprotonate the ammonium salt and generate the free secondary amine, which is the reactive nucleophilic species. Common bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[1]
Q: What are some common protecting groups for the amine and hydroxyl functionalities of 4-Methylpiperidin-3-ol?
A: Protecting groups are crucial for achieving selective reactions.
-
Amine Protection: The most common protecting group for the secondary amine is the tert-butyloxycarbonyl (Boc) group. It is stable under various reaction conditions and can be readily removed with acid (e.g., TFA in DCM or HCl in dioxane).[2][3][4]
-
Hydroxyl Protection: The hydroxyl group can be protected using various strategies, with silyl ethers (e.g., TBDMS, TIPS) being a popular choice due to their ease of introduction and removal under specific conditions.
Q: What are the key parameters to consider for a successful reductive amination with this compound?
A: For a successful reductive amination, consider the following:
-
Neutralization: As with other reactions involving the amine as a nucleophile, the hydrochloride must be neutralized with a base.
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). Since you are starting with a hydrochloride salt and adding a base, careful control of the final reaction pH is important.
-
Choice of Reducing Agent: Use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this purpose.[5]
-
Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation and improve the overall yield.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0-2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Protection of 4-Methylpiperidin-3-ol
This protocol details the protection of the secondary amine with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.
Visualizations
Caption: General workflow for reactions with this compound.
Caption: Troubleshooting logic for optimizing reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Chiral HPLC Methods for the Enantioselective Separation of 4-Methylpiperidin-3-ol
A Comparative Guide for Chromatographic Resolution
The enantioselective separation of chiral compounds is a critical step in pharmaceutical development and chemical research, as enantiomers often exhibit different pharmacological and toxicological profiles. 4-Methylpiperidin-3-ol, a chiral cyclic amino alcohol, and its derivatives are important building blocks in the synthesis of various biologically active molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][2]
This guide provides a comparative overview of potential chiral HPLC methods for the resolution of 4-Methylpiperidin-3-ol enantiomers. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines effective strategies and starting points based on the successful separation of structurally analogous compounds, particularly N-Boc-3-hydroxypiperidine and other chiral amines.[3] Polysaccharide-based CSPs are highlighted as a versatile and highly successful class of columns for this type of separation.[4]
Comparison of Potential Chiral HPLC Methods
Due to the basic nature of the piperidine nitrogen, mobile phase additives such as diethylamine (DEA) or triethylamine (TEA) are crucial for achieving good peak shape and preventing strong interactions with the silica support of the stationary phase.[4] The following table summarizes proposed starting conditions for screening the separation of 4-Methylpiperidin-3-ol enantiomers, derived from methods proven effective for similar analytes.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additive | Flow Rate (mL/min) | Temperature (°C) | Detection | Expected Performance |
| Chiralpak IC-3 | n-Hexane / Isopropyl Alcohol (95:5, v/v) | 0.2% Trifluoroacetic Acid (TFA) | 1.0 | 30 | UV (210 nm) | Good initial resolution anticipated based on separation of N-Boc-3-hydroxypiperidine.[3] |
| Chiralpak IE | n-Hexane / Isopropyl Alcohol (95:5, v/v) | 0.1% Diethylamine (DEA) | 0.8 | 30 | UV (210 nm) | High probability of success for amino alcohols.[5] |
| Chiralpak AD-H | Ethanol | 0.1% Diethylamine (DEA) | 0.5 | Ambient | UV (228 nm) | Proven effective for derivatized piperidin-3-amine.[6] |
| Lux Cellulose-3 | Hexane / Isopropanol (various ratios) | 0.1% Diethylamine (DEA) | 1.0 | Ambient | UV (210-230 nm) | Cellulose-based CSPs are effective for a wide range of chiral amines.[1] |
| Chiralcel OD-H | Hexane / Isopropanol (various ratios) | 0.1% Diethylamine (DEA) | 1.0 | Ambient | UV (210-230 nm) | A standard screening column for chiral amines.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the screening and optimization of a chiral HPLC method for 4-Methylpiperidin-3-ol enantiomers.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs in Normal Phase
This protocol is designed to quickly assess the most promising chiral stationary phase and mobile phase conditions.
-
Column Selection: Utilize Chiralpak IC-3, Chiralpak IE, Chiralpak AD-H, and Chiralcel OD-H columns (or equivalent amylose and cellulose-based CSPs).
-
Sample Preparation: Dissolve racemic 4-Methylpiperidin-3-ol in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropyl Alcohol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.
-
For Chiralpak IC-3, an acidic additive may be beneficial: n-Hexane / Isopropyl Alcohol (95:5, v/v) with 0.2% TFA.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (or a wavelength with sufficient absorbance for the analyte).
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Repeat the injection on each column with each mobile phase.
-
Evaluate the resulting chromatograms for any signs of separation (peak broadening, shoulders, or partial peak resolution).
-
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, this protocol can be used to improve the resolution and analysis time.
-
Mobile Phase Composition:
-
Adjust the ratio of the alcohol modifier (e.g., Isopropyl Alcohol or Ethanol) in the mobile phase. Decreasing the alcohol content generally increases retention and may improve resolution.
-
Evaluate different alcohol modifiers (e.g., switch from Isopropyl Alcohol to Ethanol) as this can significantly alter selectivity.
-
-
Additive Concentration:
-
Optimize the concentration of the basic additive (e.g., DEA). The typical range is 0.05% to 0.5%.[4] The optimal concentration will provide good peak shape without compromising the separation.
-
-
Flow Rate:
-
Decrease the flow rate (e.g., to 0.5 - 0.8 mL/min) to potentially increase the resolution between the enantiomers.
-
-
Temperature:
-
Vary the column temperature. Lower temperatures often lead to better resolution, but also result in longer retention times and higher backpressure.
-
Chiral Method Development Workflow
The development of a successful chiral separation method typically follows a systematic approach, beginning with screening and progressing to fine-tuning of the chromatographic parameters.
Caption: Workflow for Chiral HPLC Method Development.
References
A Comparative Guide to the Quantification of 4-Methylpiperidin-3-ol Derivatives in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-Methylpiperidin-3-ol derivatives in biological matrices against other analytical techniques. The selection of a robust, sensitive, and reliable analytical method is paramount for pharmacokinetic studies, toxicokinetic analysis, and therapeutic drug monitoring in the drug development pipeline. This document summarizes key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical methodology.
Executive Summary
LC-MS/MS has emerged as the gold standard for the bioanalysis of drug molecules and their metabolites, including 4-Methylpiperidin-3-ol derivatives.[1] Its superior sensitivity and selectivity allow for the accurate quantification of low-concentration analytes in complex biological matrices like plasma and urine.[1][2] While alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) exist, they often present limitations in terms of sensitivity, selectivity, and sample preparation complexity. This guide will delve into a detailed comparison of these methods, providing supporting data to inform your analytical strategy.
Quantitative Performance Data
The following tables summarize the key validation parameters for different analytical methods used for the quantification of piperidine derivatives, which are structurally related to 4-Methylpiperidin-3-ol. This data, compiled from various studies, offers a comparative overview of the expected performance of each technique.
Table 1: LC-MS/MS Method Performance for Piperidine Derivatives in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Sample Preparation | Reference |
| Pethidine | 4 - 2000 | 4 | 95.9 - 106.5 | < 7 | Liquid-Liquid Extraction | [1] |
| Nifedipine | 1 - 130 | 1.01 | Within ±15 | < 15 | Protein Precipitation | [3] |
| Clonidine | 0.01 - 10.0 | 0.01 | Within ±15 | < 15 | Protein Precipitation | [4] |
| 4-[(4-Chlorophenoxy)methyl]piperidine | 0.1 - 100 | 0.1 | >99 | <15 | Protein Precipitation |
Table 2: Alternative Method Performance for Piperidine and Related Derivatives
| Method | Analyte | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Sample Preparation | Reference |
| HPLC-UV | MSP001 (piperidine analog) | 25 - 10,000 ng/mL | LOQ: 25 ng/mL | Acceptable | Acceptable | Not specified | [5][6] |
| HPLC-FLD (with derivatization) | Piperazine | 20 - 120 ng/g | LOQ: 20 ng/g | 80.5 - 96.8 | 1.7 - 6.8 | Solid-Phase Extraction | [7][8] |
| GC-MS (with derivatization) | Bezitramide Metabolite | 10 - 1000 ng/mL | LOQ: 10 ng/mL | Satisfactory | 3.4 | Liquid-Liquid Extraction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Protocol 1: Protein Precipitation for LC-MS/MS Analysis of 4-Methylpiperidin-3-ol Derivatives in Human Plasma
This protocol is a common and effective technique for the extraction of small molecules from plasma.[10]
Materials and Reagents:
-
Human plasma
-
4-Methylpiperidin-3-ol derivative standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution. For calibration standards and quality control samples, add the appropriate volume of the analyte working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of 4-Methylpiperidin-3-ol Derivatives in Human Urine
SPE offers a more selective sample cleanup, which can reduce matrix effects and improve assay sensitivity.[10]
Materials and Reagents:
-
Human urine
-
4-Methylpiperidin-3-ol derivative standard
-
SIL-IS of the analyte
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Adjust the pH of the supernatant to the desired value (e.g., neutral or slightly basic) using ammonium hydroxide.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the protein precipitation protocol.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of 4-Methylpiperidin-3-ol derivatives.
Comparison of Analytical Methods
Caption: A logical comparison of key characteristics of different analytical methods.
Concluding Remarks
For the quantification of 4-Methylpiperidin-3-ol derivatives in biological matrices, LC-MS/MS stands out as the most powerful and reliable technique, offering unparalleled sensitivity and selectivity crucial for pharmacokinetic and toxicokinetic studies. While HPLC-UV and GC-MS present viable alternatives for certain applications, they often require derivatization and may not achieve the low limits of quantification necessary for bioanalysis. The choice of the optimal analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and available resources. This guide provides the foundational information to make an informed decision for your analytical needs.
References
- 1. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "High performance liquid chromatographic analysis of MS23 piperidine an" by Ting Wang and Desuo Wang [digitalcommons.pcom.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Interpreting the 1H and 13C NMR Spectra of 4-Methylpiperidin-3-ol Hydrochloride: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Methylpiperidin-3-ol hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. To provide a comprehensive understanding, this guide also presents spectral data for related piperidinol analogs and outlines the experimental protocols for acquiring such data.
¹H and ¹³C NMR Spectral Data of this compound and Analogs
Table 1: ¹H NMR Spectral Data for Substituted Piperidinols
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-4-Methylpiperidin-3-ol | CDCl₃ | H3 | ~3.5-3.7 | m | - |
| H4 | ~1.8-2.0 | m | - | ||
| H2, H6 (axial) | ~2.9-3.1 | m | - | ||
| H2, H6 (equatorial) | ~2.5-2.7 | m | - | ||
| H5 (axial) | ~1.9-2.1 | m | - | ||
| H5 (equatorial) | ~1.3-1.5 | m | - | ||
| CH₃ | ~0.9-1.0 | d | ~6-7 | ||
| cis-4-Methylpiperidin-3-ol | CDCl₃ | H3 | ~3.9-4.1 | m | - |
| H4 | ~1.6-1.8 | m | - | ||
| H2, H6 (axial) | ~3.0-3.2 | m | - | ||
| H2, H6 (equatorial) | ~2.4-2.6 | m | - | ||
| H5 (axial) | ~1.7-1.9 | m | - | ||
| H5 (equatorial) | ~1.5-1.7 | m | - | ||
| CH₃ | ~0.9-1.1 | d | ~6-7 | ||
| 1-Methyl-4-piperidinol | CDCl₃ | H4 | 3.79 | m | - |
| H2, H6 | 2.73 | m | - | ||
| H3, H5 | 1.88 | m | - | ||
| H3, H5 | 1.63 | m | - | ||
| N-CH₃ | 2.29 | s | - | ||
| 3-Hydroxy-1-methylpiperidine | CDCl₃ | H3 | 3.73 | m | - |
| H2, H6 | 2.69, 2.49 | m | - | ||
| H4, H5 | 2.13-2.03, 1.81-1.78 | m | - | ||
| N-CH₃ | 2.25 | s | - |
Note: Data for cis- and trans-4-Methylpiperidin-3-ol are predicted values based on analogous structures. The hydrochloride salt formation will typically induce downfield shifts for protons near the nitrogen atom.
Table 2: ¹³C NMR Spectral Data for Substituted Piperidinols
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| trans-4-Methylpiperidin-3-ol | CDCl₃ | C3 | ~70-72 |
| C4 | ~38-40 | ||
| C2, C6 | ~50-52 | ||
| C5 | ~30-32 | ||
| CH₃ | ~15-17 | ||
| cis-4-Methylpiperidin-3-ol | CDCl₃ | C3 | ~65-67 |
| C4 | ~35-37 | ||
| C2, C6 | ~48-50 | ||
| C5 | ~28-30 | ||
| CH₃ | ~13-15 | ||
| 1-Methyl-4-piperidinol | CDCl₃ | C4 | 67.9 |
| C2, C6 | 54.8 | ||
| C3, C5 | 34.6 | ||
| N-CH₃ | 46.3 | ||
| 3-Hydroxy-1-methylpiperidine | CDCl₃ | C3 | 66.5 |
| C2 | 60.5 | ||
| C6 | 56.4 | ||
| C4 | 33.6 | ||
| C5 | 22.4 | ||
| N-CH₃ | 46.5 |
Note: Data for cis- and trans-4-Methylpiperidin-3-ol are predicted values based on analogous structures. The hydrochloride salt formation will typically induce downfield shifts for carbons near the nitrogen atom.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
General Procedure for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to better solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.
-
-
Instrumental Analysis:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A spectral width of approximately 220-240 ppm is used, and a larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data is processed using appropriate software, involving Fourier transformation, phasing, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Data Visualization
The following diagrams illustrate the structure of 4-Methylpiperidin-3-ol and a typical workflow for NMR analysis.
Caption: Chemical structure of 4-Methylpiperidin-3-ol.
Caption: Generalized workflow for NMR spectroscopy experiments.
A Comparative Guide to the Synthetic Advantages of 4-Methylpiperidin-3-ol Hydrochloride versus its Free Base
For researchers, scientists, and professionals in drug development, the choice between using a hydrochloride salt or a free base of a synthetic intermediate is a critical decision that can significantly impact the efficiency, reproducibility, and success of a synthetic route. This guide provides an objective comparison of 4-Methylpiperidin-3-ol hydrochloride and its free base form, highlighting the synthetic advantages of each and providing illustrative experimental data and protocols.
Physicochemical Properties: A Tale of Two Forms
The primary differences between this compound and its free base lie in their physical and chemical properties. The hydrochloride salt is an ionic compound formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid. This seemingly simple transformation has profound effects on the molecule's stability, solubility, and handling characteristics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Methylpiperidin-3-ol (Free Base) |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO |
| Molecular Weight | 151.63 g/mol | 115.18 g/mol |
| Physical State | Typically a crystalline solid | Often a solid or a viscous oil |
| Aqueous Solubility | Generally higher | Generally lower |
| Organic Solvent Solubility | Generally lower (soluble in polar protic solvents) | Generally higher (soluble in a wider range of organic solvents) |
| Stability | More stable, less susceptible to air oxidation | Prone to oxidation and degradation |
| Hygroscopicity | May be hygroscopic | Generally less hygroscopic |
| Handling | Easier to handle, weigh, and store due to solid nature and higher stability | Can be more challenging to handle, especially if oily; requires inert atmosphere for long-term storage |
The Decisive Factor: A Comparison of Reactivity
The key difference in chemical reactivity between the hydrochloride salt and the free base is the nucleophilicity of the piperidine nitrogen.[1]
-
This compound: In the hydrochloride salt, the nitrogen atom is protonated, forming a quaternary ammonium salt. This positive charge effectively sequesters the nitrogen's lone pair of electrons, rendering it non-nucleophilic and unreactive in many common synthetic transformations, such as N-alkylation, N-acylation, or coupling reactions. To make the nitrogen reactive, it must first be deprotonated by treatment with a base to generate the free base in situ.
-
4-Methylpiperidin-3-ol (Free Base): The free base possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This form is readily available to participate in a wide range of chemical reactions at the nitrogen center.
This fundamental difference in reactivity dictates the choice of which form to use in a given synthetic step. For long-term storage and as a starting material that requires accurate weighing and stability, the hydrochloride salt is superior.[3] For reactions involving the piperidine nitrogen, the free base is the required reactive species.
Experimental Protocols
Protocol 1: Preparation of 4-Methylpiperidin-3-ol Free Base from Hydrochloride Salt
This protocol describes the conversion of the stable hydrochloride salt to the reactive free base for use in a subsequent reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask.
-
Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of a base (e.g., 1M NaOH) or a solid base (e.g., K₂CO₃) dropwise while stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a pH of 10-12 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Collect the organic layer, which now contains the 4-Methylpiperidin-3-ol free base. The aqueous layer can be extracted two more times with the organic solvent to maximize the yield.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate for 15-20 minutes.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 4-Methylpiperidin-3-ol free base.
-
Storage: Due to the lower stability of the free base, it is recommended to use it immediately in the next synthetic step. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Data Presentation
The following table provides illustrative solubility data based on general principles of "like dissolves like" for amine salts and free bases.
Table 2: Illustrative Solubility Profile
| Solvent | This compound | 4-Methylpiperidin-3-ol (Free Base) |
| Water | High | Low to Moderate |
| Methanol | High | High |
| Ethanol | Moderate | High |
| Dichloromethane (DCM) | Low | High |
| Tetrahydrofuran (THF) | Low | High |
| Diethyl Ether | Very Low | Moderate to High |
| Toluene | Very Low | Moderate |
Mandatory Visualizations
Logical Relationship: Choice of Reagent Form
Caption: Decision workflow for selecting the appropriate form of 4-Methylpiperidin-3-ol.
Experimental Workflow: Conversion and Subsequent Reaction
Caption: A typical experimental workflow illustrating the conversion of the hydrochloride salt to the free base, followed by a subsequent N-alkylation reaction.
Summary
References
Navigating the Maze of Drug Development: An In Silico ADMET Comparison for Novel Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Promising candidates can fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicity. In silico prediction tools offer a time- and cost-effective method to de-risk novel compounds. This guide provides a comparative analysis of the predicted ADMET properties of a novel piperidine derivative against a well-established drug, Donepezil, and outlines the methodologies for such computational assessments.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Its versatility allows for the fine-tuning of physicochemical properties to enhance therapeutic efficacy. However, modifications to the piperidine ring can significantly alter a compound's ADMET profile. This guide uses a case study of a novel compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), to illustrate the application of in silico ADMET prediction and compares its predicted properties to those of Donepezil, a widely used piperidine-containing drug for the treatment of Alzheimer's disease.[2][3]
Comparative In Silico ADMET Profile
The following table summarizes the predicted ADMET properties for the novel compound M1BZP and the established drug, Donepezil. These values are compiled from published research and predicted using various in silico tools. It is important to note that while these predictions are valuable for early-stage assessment, they should be confirmed with in vitro and in vivo experiments.
| ADMET Property | Novel Compound (M1BZP) | Comparator Drug (Donepezil) | Significance in Drug Development |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 357.53 | 379.49 | Influences absorption and distribution; compounds <500 g/mol are generally preferred (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | 5.86 | 3.80 | Affects solubility, absorption, and membrane permeability. Very high LogP can lead to poor absorption and metabolic instability. |
| Water Solubility | Poor | Moderately Soluble | Crucial for absorption and formulation. Poor solubility can limit bioavailability. |
| Absorption | |||
| Gastrointestinal (GI) Absorption | High | High | High GI absorption is desirable for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Essential for drugs targeting the central nervous system. |
| Distribution | |||
| Plasma Protein Binding (PPB) | High | High | The unbound fraction of the drug is pharmacologically active. High binding can affect distribution and clearance. |
| Metabolism | |||
| CYP2D6 Inhibitor | Not predicted to be an inhibitor | Predicted to be an inhibitor | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. |
| CYP3A4 Inhibitor | Not predicted to be an inhibitor | Predicted to be an inhibitor | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. |
| Hepatotoxicity (Liver Toxicity) | Not predicted to be hepatotoxic | Predicted to be hepatotoxic | A major reason for drug withdrawal from the market. |
Methodologies for In Silico ADMET Prediction
A variety of computational tools are available for predicting ADMET properties, ranging from commercial software to free web servers.[4] A common workflow involves the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds.
Experimental Protocol: ADMET Prediction using SwissADME
SwissADME is a popular, free-to-use web server that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[5]
-
Input Submission:
-
Navigate to the SwissADME website.
-
Input the chemical structure of the novel compound. This can be done by drawing the molecule using the provided editor, pasting a SMILES (Simplified Molecular-Input Line-Entry System) string, or uploading a structure file.
-
-
Execution of Prediction:
-
Once the structure is entered, the server processes the input and calculates a wide range of parameters.
-
-
Data Analysis and Interpretation:
-
Physicochemical Properties: Analyze parameters such as molecular weight, LogP, and water solubility.
-
Pharmacokinetics: Evaluate predictions for GI absorption and BBB permeability. The "BOILED-Egg" model provides a graphical representation of these properties.
-
Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps in assessing the oral bioavailability of a compound.
-
Medicinal Chemistry: Assess for the presence of PAINS (Pan-Assay Interference Compounds) and other undesirable structural motifs.
-
Visualizing the In Silico ADMET Workflow and Metabolic Pathways
To better understand the logical flow of in silico ADMET prediction and the metabolic fate of piperidine-containing compounds, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for in silico ADMET prediction.
Caption: A diagram showing the primary metabolic pathway for many piperidine-containing drugs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SwissADME [swissadme.ch]
Safety Operating Guide
Essential Safety and Disposal Plan for 4-Methylpiperidin-3-ol hydrochloride
This document provides crucial safety information and detailed procedures for the proper disposal of 4-Methylpiperidin-3-ol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | Solid |
| Purity | 95% |
| InChI Key | GZSCYLJBBWUCBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1O.Cl |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment to minimize exposure and ensure safety:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following protocol outlines the required steps for its safe disposal.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Collect Waste: Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, gloves), and spill cleanup materials, into the designated hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any known hazards.
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, to contain any potential leaks or spills.[2]
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Arranging for Professional Disposal
-
Engage a Licensed Disposal Company: The disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[3]
-
Provide Documentation: Furnish the disposal company with a complete and accurate description of the waste, including its chemical composition and any associated hazards.
-
Follow Transportation Regulations: Ensure that the transportation of the hazardous waste from the laboratory to the disposal facility complies with all local, state, and federal regulations.
Step 4: Spill and Emergency Procedures
-
Evacuate the Area: In the event of a spill, immediately evacuate all non-essential personnel from the affected area.
-
Ensure Ventilation: Increase ventilation to the area to disperse any airborne dust or vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-Methylpiperidin-3-ol hydrochloride
Essential Safety and Handling Guide for 4-Methylpiperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data from structurally similar compounds, including other piperidine derivatives and hydrochloride salts. A cautious and proactive approach to safety is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2][3][4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately after any known contact with the compound.[1][6] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental skin contact.[1][6] |
| Respiratory | NIOSH-approved Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
2.1. Preparation and Weighing:
-
Location: All handling of the solid compound must be performed within a certified chemical fume hood.[4]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.[6][7]
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel before adding the compound.
-
Tool selection: Use spark-proof tools for all transfers.[6][7][8]
2.2. Dissolution and Use in Experiments:
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
-
Exothermic Reactions: Be aware that reactions involving this compound may be exothermic. Use appropriate heat-resistant labware and consider cooling the reaction vessel.[4]
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.[9]
2.3. Post-Experiment Workup:
-
Quenching: If necessary, quench the reaction carefully in the fume hood.
-
Extraction and Purification: Perform all extractions and purifications within the fume hood.
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
3.1. Waste Segregation:
-
Halogenated Organic Waste: As a hydrochloride salt, waste containing this compound should be classified as halogenated organic waste.[10]
-
Designated Containers: Use clearly labeled, leak-proof, and chemically compatible waste containers provided by your institution's Environmental Health & Safety (EHS) department.[10]
3.2. Types of Waste and Disposal Procedures:
-
Solid Waste:
-
Contaminated PPE: Dispose of all used gloves, weighing papers, and other contaminated disposable materials in the designated solid halogenated waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.
-
-
Liquid Waste:
-
Reaction Mixtures: Collect all liquid waste from the experiment, including reaction mixtures and extraction solvents, in a designated halogenated liquid waste container.
-
Rinsates: Rinsates from cleaning contaminated glassware should also be collected as hazardous waste.
-
3.3. Spill Management:
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the absorbed material in a sealed container for disposal as halogenated solid waste.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's EHS department immediately.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. actenviro.com [actenviro.com]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. safeti.com [safeti.com]
- 5. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
